molecular formula C10H9N3O3 B12949425 Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- CAS No. 61712-72-9

Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-

Katalognummer: B12949425
CAS-Nummer: 61712-72-9
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: YKFCUQGLIZMGPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid typically involves the reaction of 1-methyl-1H-benzo[d]imidazole with an appropriate acylating agent. One common method involves the use of oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-benzo[d]imidazole-2-carboxylic acid
  • 2-(1H-benzo[d]imidazol-2-yl)acetic acid
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanol

Uniqueness

2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)-2-oxoacetic acid is unique due to its specific structural features, such as the presence of a methyl group on the benzimidazole ring and an oxoacetic acid moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Eigenschaften

CAS-Nummer

61712-72-9

Molekularformel

C10H9N3O3

Molekulargewicht

219.20 g/mol

IUPAC-Name

2-[(1-methylbenzimidazol-2-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C10H9N3O3/c1-13-7-5-3-2-4-6(7)11-10(13)12-8(14)9(15)16/h2-5H,1H3,(H,15,16)(H,11,12,14)

InChI-Schlüssel

YKFCUQGLIZMGPO-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.